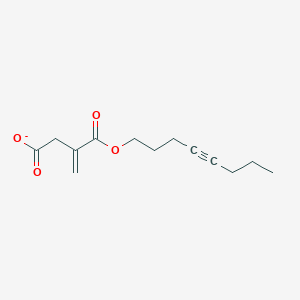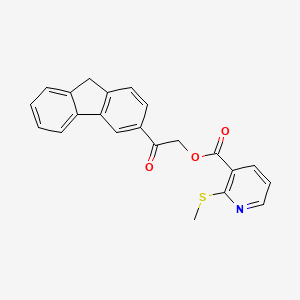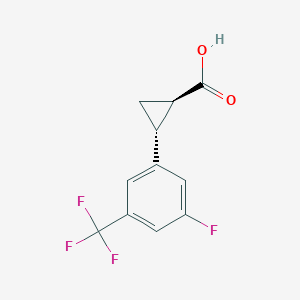
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate is an organic compound that features a unique combination of functional groups, including an alkyne, an ester, and an alkene. This compound is of interest in organic synthesis due to its potential reactivity and versatility in forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate typically involves the esterification of but-3-enoic acid with oct-4-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
化学反応の分析
Types of Reactions
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The alkene group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for reducing esters to alcohols.
Substitution: Halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl) are used for electrophilic addition reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated alkenes.
科学的研究の応用
3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((Oct-4-yn-1-yloxy)carbonyl)but-3-enoate involves its reactivity with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds. The ester group can be hydrolyzed to release the corresponding acid and alcohol. The alkene group can participate in polymerization reactions, forming polymers with unique properties .
類似化合物との比較
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromine atom instead of an alkyne group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole moiety and is used in the synthesis of biologically active natural products.
特性
分子式 |
C13H17O4- |
|---|---|
分子量 |
237.27 g/mol |
IUPAC名 |
3-oct-4-ynoxycarbonylbut-3-enoate |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-13(16)11(2)10-12(14)15/h2-4,7-10H2,1H3,(H,14,15)/p-1 |
InChIキー |
FWVKMINCOXJSPQ-UHFFFAOYSA-M |
正規SMILES |
CCCC#CCCCOC(=O)C(=C)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)





